2-methyl-6-{[4-(methylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}pyridazin-3(2H)-one
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Overview
Description
2-METHYL-6-{[4-(METHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that belongs to the class of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-6-{[4-(METHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazine ring: This is achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the morpholine group: This step involves the substitution of one of the chlorine atoms in the triazine ring with morpholine.
Formation of the pyridazinone ring: This is achieved through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-6-{[4-(METHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives.
Scientific Research Applications
2-METHYL-6-{[4-(METHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2,3-DIHYDROPYRIDAZIN-3-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHYL-6-{[4-(METHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. This compound may act by:
Inhibiting specific enzymes: This can lead to the disruption of metabolic pathways and cellular processes.
Binding to receptors: This can modulate signaling pathways and cellular responses.
Interacting with DNA or RNA: This can affect gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: A triazine derivative with similar structural features.
2-Amino-4-ethoxy-6-methylamino-1,3,5-triazine: Another triazine derivative with similar functional groups.
Uniqueness
2-METHYL-6-{[4-(METHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2,3-DIHYDROPYRIDAZIN-3-ONE is unique due to its combination of a triazine ring with a pyridazinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C13H17N7O3 |
---|---|
Molecular Weight |
319.32 g/mol |
IUPAC Name |
2-methyl-6-[[4-(methylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]pyridazin-3-one |
InChI |
InChI=1S/C13H17N7O3/c1-14-11-15-12(20-5-7-22-8-6-20)17-13(16-11)23-9-3-4-10(21)19(2)18-9/h3-4H,5-8H2,1-2H3,(H,14,15,16,17) |
InChI Key |
ZPFXAWGLHCVKEA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC(=N1)OC2=NN(C(=O)C=C2)C)N3CCOCC3 |
Origin of Product |
United States |
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